molecular formula C11H22O2 B1676445 Methyl decanoate CAS No. 110-42-9

Methyl decanoate

Cat. No.: B1676445
CAS No.: 110-42-9
M. Wt: 186.29 g/mol
InChI Key: YRHYCMZPEVDGFQ-UHFFFAOYSA-N
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Description

Methyl decanoate (C₁₁H₂₂O₂), also known as methyl caprate, is a saturated fatty acid methyl ester (FAME) derived from decanoic acid (capric acid) and methanol. It is a colorless liquid with a floral, fruity, and oily aroma, contributing to flavors in foods such as parmesan cheese, bananas, and sparkling wine . Structurally, it consists of a 10-carbon aliphatic chain (C10) esterified to a methyl group.

As a biodiesel surrogate, this compound is widely studied due to its physicochemical similarity to commercial biodiesel components. Its combustion mechanism involves 2,878 species and 8,555 reactions, making it a complex but representative model for biodiesel oxidation studies . Additionally, it serves as a substrate in enzymatic synthesis (e.g., glyceryl decanoate production) and is utilized in flavor and fragrance industries due to its volatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoic acid methyl ester is typically synthesized through the esterification of decanoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Decanoic Acid+MethanolDecanoic Acid Methyl Ester+Water\text{Decanoic Acid} + \text{Methanol} \rightarrow \text{Decanoic Acid Methyl Ester} + \text{Water} Decanoic Acid+Methanol→Decanoic Acid Methyl Ester+Water

Industrial Production Methods: In industrial settings, decanoic acid methyl ester can also be produced through the alcoholysis of coconut oil, which contains a significant amount of decanoic acid. The resulting ester is then purified by fractional vacuum distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Decanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, decanoic acid methyl ester can be hydrolyzed back to decanoic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: Decanoic acid methyl ester can be reduced to decanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: Decanoic acid and methanol.

    Transesterification: Different esters and alcohols depending on the reactants.

    Reduction: Decanol.

Scientific Research Applications

Biodiesel Production

Overview
Methyl decanoate is recognized as a potential surrogate for biodiesel due to its favorable combustion properties. It is derived from renewable resources and contributes to the reduction of greenhouse gas emissions.

Case Study: Combustion Characteristics
A study investigated the combustion characteristics of this compound in non-premixed flows. The research involved experimental and computational modeling to understand ignition and extinction conditions. A detailed kinetic mechanism was developed, consisting of 8555 elementary reactions and 3036 species, which was simplified to a skeletal mechanism with 713 reactions for practical simulations. The findings indicated that this compound effectively mimics the combustion behavior of conventional diesel fuels under various conditions .

Table 1: Combustion Properties of this compound

ParameterValue
Ignition TemperatureVaries (900-1300 K)
Fuel Mass Fraction±3% accuracy
Reaction PathwaysComplex at low T

Biochemical Research

Overview
In biochemical studies, this compound serves as a model compound for understanding lipid metabolism and fatty acid synthesis. Its structure allows researchers to explore metabolic processes relevant to health and disease.

Case Study: Lipid Metabolism Studies
this compound has been used in studies focusing on lipid metabolism, where it helps elucidate the pathways involved in fatty acid synthesis. Researchers utilize this compound to investigate how fatty acids influence cellular functions, thereby providing insights into metabolic disorders .

Flavor and Fragrance Industry

Overview
this compound is widely utilized as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes due to its pleasant fruity aroma.

Applications

  • Flavoring Agent: Enhances taste profiles in food.
  • Fragrance Component: Used in perfumes and personal care products.

Solvent Applications

Overview
this compound acts as an effective solvent for various organic compounds, making it valuable in chemical synthesis and extraction processes.

Pharmaceutical Applications

Overview
In pharmaceuticals, this compound is employed as an excipient, aiding the delivery and absorption of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of decanoic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of decanoic acid and methanol. Decanoic acid can then enter metabolic pathways, influencing cellular processes. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Esters of Varying Chain Lengths

  • Methyl Hexanoate (C6) and Methyl Octanoate (C8): These shorter-chain esters exhibit linear binding behavior in flavor-protein interactions, whereas methyl decanoate (C10) demonstrates nonlinear binding, attributed to additional hydrophobic or steric effects in its longer carbon chain . For example, in whey protein interactions, this compound shows significantly higher retention than methyl hexanoate or octanoate due to enhanced hydrophobic interactions .
  • Methyl Laurate (C12): A longer-chain FAME, methyl laurate, is less volatile than this compound. In purple sweet potato leaves, this compound (11.08%) and methyl laurate (14.24%) coexist as major esters, but laurate dominates due to its higher molecular stability .

Ethyl Decanoate

Ethyl decanoate, an ethyl ester analogue, shares similar applications in flavoring (e.g., cactus fruits, Opuntia spp.) but differs in volatility and solubility. Ethyl esters generally have higher boiling points than methyl esters, making this compound more suitable for low-temperature processes like headspace extraction in citrus juice analysis .

Reactivity and Substrate Selectivity

Combustion and Oxidation

  • Ignition Delay: this compound’s ignition delay increases with ammonia addition, particularly in the negative temperature coefficient (NTC) region, due to ammonia’s inhibition of key radical reactions (e.g., H abstraction from the ester chain) .
  • Comparison with n-Heptane: As a diesel surrogate, n-heptane (C₇H₁₆) has a simpler combustion mechanism (544 species, 2,446 reactions) compared to this compound (3,012 species, 8,820 reactions), reflecting the latter’s complexity as an oxygenated biofuel .

Natural Occurrence and Flavor Profiles

Aroma Contributions

This compound imparts wine-like and floral notes in air-dried beef, whereas methyl octanoate (C8) provides a stronger fruity aroma and methyl dodecanoate (C12) contributes coconut-like flavors . In citrus juices, this compound and methyl octanoate were recently identified, with the former being exclusive to Powell Navel oranges .

Physical and Chemical Properties

Property This compound Methyl Octanoate Ethyl Decanoate
Molecular Formula C₁₁H₂₂O₂ C₉H₁₈O₂ C₁₂H₂₄O₂
Boiling Point (°C) 224–226 193–195 243–245
Solubility in Water Insoluble Slightly soluble Insoluble
Key Applications Biodiesel, flavors Flavors, biofuels Flavors, fragrances
Binding Affinity (αp)* 0.85 (nonlinear) 0.92 (linear) N/A

*αp = Protein binding coefficient in whey protein interactions .

Biological Activity

Methyl decanoate, also known as methyl caprate, is a fatty acid methyl ester derived from decanoic acid. This compound has garnered attention for its diverse biological activities and applications in various fields, including biodiesel production, food technology, and pharmacology. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

This compound has the chemical formula C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2 and is classified as a fatty acid methyl ester. It is characterized by its hydrophobic nature and low solubility in water, which influences its biological interactions.

Property Value
Molecular Weight198.29 g/mol
Boiling Point232 °C
Density0.87 g/cm³
SolubilityInsoluble in water

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in food preservation and pharmaceuticals.

  • Case Study : In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts at concentrations above 0.5% (v/v) after 24 hours of exposure .

2. Insecticidal Activity

This compound has been explored for its insecticidal properties. It acts as a repellent and toxic agent against specific insect pests.

  • Research Findings : In a study evaluating the effects of various fatty acid esters on pest insects, this compound was found to induce mortality in Drosophila melanogaster when administered at appropriate concentrations. The compound's mode of action is believed to involve disruption of the insect's nervous system .

3. Role in Biodiesel Production

This compound is not only significant for its biological activities but also plays a crucial role in the production of biodiesel. Its combustion characteristics are similar to conventional biodiesel fuels, making it a suitable candidate for sustainable energy solutions.

  • Kinetic Modeling Study : A detailed kinetic model was developed to analyze the thermal decomposition and combustion of this compound under various conditions. The study highlighted that this compound produces lower emissions compared to traditional fossil fuels, emphasizing its potential as an environmentally friendly alternative .

Tables of Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Activity Test Organism/Model Concentration Effect Observed
AntimicrobialE. coli, S. aureus>0.5% (v/v)Significant reduction in bacterial counts
InsecticidalDrosophila melanogasterVariesInduced mortality; neurotoxic effects
Biodiesel combustionJet-stirred reactorVarious temperaturesLower emissions; efficient combustion

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing methyl decanoate with high purity in laboratory settings?

this compound is typically synthesized via esterification of decanoic acid with methanol. Reactive distillation systems are employed to overcome challenges in maintaining reactant proximity, as methanol (the lighter component) tends to separate from decanoic acid, reducing conversion efficiency . Batch reactive distillation with optimized temperature control (e.g., 60–80°C) and acid catalysts (e.g., sulfuric acid) improves yield. Post-synthesis purification via fractional distillation or preparative GC ensures ≥98% purity, validated by GC-MS and proton NMR .

Q. How can this compound be accurately quantified in complex mixtures such as biodiesel blends?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard. A validated GC method using a mixed methyl ester standard (e.g., C6:0 to C14:0 esters) enables precise quantification. For example:

Component% by Weight
This compound20
Methyl dodecanoate20
Calibration curves (R² > 0.99) and internal standards (e.g., methyl heptadecanoate) correct for matrix effects .

Q. What are the critical parameters for characterizing this compound’s physicochemical properties?

Key parameters include:

  • Boiling point : 224–226°C at 760 mmHg
  • Density : 0.87 g/cm³ at 20°C
  • LogP (octanol-water) : 4.2 (indicating high lipophilicity)
    Experimental determination via differential scanning calorimetry (DSC) and tandem mass spectrometry (MS/MS) ensures reproducibility. Reference data from NIST Chemistry WebBook (CAS 110-42-9) should be cross-checked .

Advanced Research Questions

Q. How do kinetic models resolve contradictions in this compound’s combustion behavior under varying oxygen concentrations?

this compound’s combustion kinetics involve competing pathways: low-temperature oxidation (forming ketohydroperoxides) vs. high-temperature decomposition (producing alkenes and CO). Reduced mechanisms (e.g., 235 species, 1,500 reactions) reconcile discrepancies by incorporating cross-reactions with diesel/biodiesel surrogates. Jet-stirred reactor experiments validate model predictions, showing deviations <15% in CO and CO₂ yields under lean conditions (Φ = 0.5–1.0) .

Q. Why do in vitro antioxidant assays (DPPH vs. ABTS) yield conflicting correlations for this compound in lipid matrices?

this compound’s antioxidant activity is assay-dependent due to differing radical stabilization mechanisms:

  • DPPH : Hydrophobic interactions favor this compound’s electron donation (positive correlation, r = 0.82).
  • ABTS : Polar medium reduces accessibility, leading to negative correlation (r = −0.67) .
    Methodological adjustments (e.g., solvent polarity, incubation time) and cluster analysis (Manhattan Distance) clarify these contradictions.

Q. What computational tools predict this compound’s environmental mobility and soil adsorption potential?

Molecular connectivity indices (MCIs) estimate soil adsorption coefficients (Koc ≈ 470), indicating moderate mobility. Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) predict biodegradation half-lives (t₁/₂ = 28–45 days) and prioritize metabolites. Experimental validation via soil column chromatography aligns with predictions (R² = 0.89) .

Q. Methodological Guidance for Contradictory Data Analysis

Q. How should researchers address variability in this compound’s pyrolysis products across different reactor configurations?

Discrepancies arise from residence time and temperature gradients. Fixed-bed reactors favor decarboxylation (yielding C9 alkanes), while flow reactors promote cracking (C5–C7 fragments). Standardized protocols (e.g., ISO 5660-1) and spatially resolved mass spectrometry (SVUV-PIMS) isolate reactor-specific artifacts .

Q. What statistical approaches reconcile discrepancies in this compound’s bioactivity studies?

Multivariate analysis (e.g., PCA, PLS-DA) identifies confounding variables (e.g., impurity profiles, solvent polarity). Meta-analyses of dose-response data (random-effects models) quantify heterogeneity (I² < 50% acceptable). Sensitivity analysis excludes outliers from non-GMP-grade reagents .

Q. Data Reproducibility and Reporting Standards

  • Synthesis : Report catalyst loading (wt%), reaction time, and purification steps (e.g., column chromatography solvent ratios) .
  • Combustion Studies : Adopt the CONSORT checklist for kinetic modeling, including uncertainty ranges for rate constants .
  • Environmental Fate : Use OECD 307 guidelines for soil adsorption experiments .

Properties

IUPAC Name

methyl decanoate
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InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3
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InChI Key

YRHYCMZPEVDGFQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)OC
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID4026842
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline]
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Boiling Point

224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg
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Solubility

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C
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Density

0.8730 @ 20 °C/4 °C
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Vapor Pressure

0.03 [mmHg], 0.037 mm Hg @ 25 °C
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CAS No.

110-42-9
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Melting Point

-18 °C
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Synthesis routes and methods

Procedure details

A process according to claim 20, in which the cyclohexanedimethanol is 1,4-cyclohexanedimethanol, the dialkyl cyclohexanedicarboxylate is dimethyl 1,4-cyclohexanedicarboxylate, the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C. and a pressure of from about 450 psia (about 31.03 bar) to about 1000 psia (about 68.95 bar).
Quantity
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[Compound]
Name
dialkyl cyclohexanedicarboxylate
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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